molecular formula C12H10FN3O2 B11776401 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B11776401
M. Wt: 247.22 g/mol
InChI Key: VRDBCYQACXHIDY-UHFFFAOYSA-N
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Description

4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties . This compound features a pyrrolidin-2-one core, which is a five-membered lactam ring, and is substituted with a 4-fluorophenyl group and a 1,2,4-oxadiazole moiety. The presence of these functional groups contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines via a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process can be tuned by using specific oxidants and additives to achieve selective synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and oxadiazole groups enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its lipophilicity and membrane permeability, while the 1,2,4-oxadiazole moiety contributes to its stability and reactivity .

Properties

Molecular Formula

C12H10FN3O2

Molecular Weight

247.22 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

InChI

InChI=1S/C12H10FN3O2/c13-9-3-1-7(2-4-9)11-15-12(18-16-11)8-5-10(17)14-6-8/h1-4,8H,5-6H2,(H,14,17)

InChI Key

VRDBCYQACXHIDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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